REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH:5]1([CH2:8][O:9][C:10]2[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=2[O:19][CH:20]([F:22])[F:21])[C:13](O)=[O:14])[CH2:7][CH2:6]1>C1(C)C=CC=CC=1>[CH:5]1([CH2:8][O:9][C:10]2[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=2[O:19][CH:20]([F:22])[F:21])[C:13]([Cl:3])=[O:14])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)COC=1C=C(C(=O)O)C=CC1OC(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was used without further purification (13.2 g, 48 mmol, 100% yield)
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)COC=1C=C(C(=O)Cl)C=CC1OC(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |